molecular formula C13H13NO3 B028422 Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate CAS No. 103788-64-3

Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

Cat. No. B028422
Key on ui cas rn: 103788-64-3
M. Wt: 231.25 g/mol
InChI Key: UDWQWRFEUXUBHR-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

A solution of benzamide (0.606 g, 5.00 mmoles) and methyl 4-bromo-3-oxopentanoate (1.05 g, 5.00 mmoles, example 31) are heated in toluene (6 ml) to 120° C. for 18 hours. The reaction is then purified by column chromatography (silica, 4:1 hex: EtOAc) to give the title compound as a clear oil. MS (APcI) 232 (M+H)+.
Quantity
0.606 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([CH3:19])[C:12](=O)[CH2:13][C:14]([O:16][CH3:17])=[O:15]>C1(C)C=CC=CC=1>[CH3:19][C:11]1[O:8][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:9][C:12]=1[CH2:13][C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
0.606 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC(C(CC(=O)OC)=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is then purified by column chromatography (silica, 4:1 hex: EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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